![molecular formula C13H20BNO3 B1376294 [2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol CAS No. 1339927-45-5](/img/structure/B1376294.png)
[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Overview
Description
[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is a chemical compound that features a boronic ester group and an amino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol typically involves the reaction of 2-amino-5-bromophenylmethanol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The boronic ester group can be reduced to form corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Targeted Protein Degradation
One of the primary applications of [2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is in the development of targeted protein degraders. These compounds are designed to selectively degrade specific proteins within cells, thereby offering a novel approach to treat diseases such as cancer. The incorporation of boron-containing moieties enhances the binding affinity and selectivity of these degraders towards their targets, making them valuable in drug design .
Case Study: PROTACs Development
Recent studies have highlighted the role of this compound in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs utilize E3 ligase recruitment to promote ubiquitination and subsequent degradation of target proteins. The dioxaborolane group in this compound plays a crucial role in enhancing the stability and efficacy of these molecules in biological systems .
Materials Science
Polymer Chemistry
In materials science, this compound is being explored as a building block for synthesizing advanced polymers. Its unique structure allows for the incorporation of boron into polymer matrices, which can enhance properties such as thermal stability and mechanical strength. Research indicates that polymers derived from this compound exhibit improved performance in various applications including coatings and composites .
Case Study: Boron-Doped Polymers
A study demonstrated that polymers synthesized using this compound showed significant improvements in conductivity and thermal properties compared to traditional polymer systems. This advancement opens avenues for their use in electronic devices and sensors .
Synthetic Organic Chemistry
Building Blocks for Synthesis
The compound serves as an important intermediate in synthetic organic chemistry. Its ability to undergo various chemical transformations makes it a versatile building block for synthesizing complex organic molecules. Researchers utilize it to create derivatives that can be further modified for specific applications in pharmaceuticals and agrochemicals .
Case Study: Synthesis of Bioactive Compounds
In a recent synthesis project, this compound was employed to produce bioactive compounds with anti-inflammatory properties. The reaction pathways facilitated by this compound allowed chemists to efficiently construct complex structures with high yields .
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Medicinal Chemistry | Development of targeted protein degraders (e.g., PROTACs) | High selectivity and efficacy |
Materials Science | Synthesis of advanced polymers with enhanced properties | Improved thermal stability and mechanical strength |
Synthetic Organic Chemistry | Versatile building block for bioactive compound synthesis | Efficient construction of complex structures |
Mechanism of Action
The mechanism of action of [2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols, making it useful in targeting enzymes with active site serine residues. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: Another boronic ester compound used in similar applications.
tert-Butylamine: An aliphatic amine with different functional groups but used in similar synthetic applications.
Uniqueness
What sets [2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol apart is its combination of an amino group and a boronic ester group on the same phenyl ring. This unique structure allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis and medicinal chemistry.
Biological Activity
[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (CAS Number: 1339927-45-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of cancer research and drug development. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H20BNO3
- Molecular Weight : 249.12 g/mol
- Structure : The compound features a boron-containing dioxaborolane moiety, which is significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds containing boron have promising anticancer properties. The incorporation of the boron atom in this compound enhances its ability to interact with biological targets, potentially leading to apoptosis in cancer cells.
- Mechanism of Action :
- In Vitro Studies :
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the phenyl ring and the dioxaborolane group can significantly influence the biological activity of the compound.
Modification | Effect on Activity |
---|---|
Substituents on phenyl ring | Altered binding affinity to target proteins |
Variations in dioxaborolane structure | Changes in solubility and stability |
Case Study 1: Inhibition of Tumor Growth
A study conducted on xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The mechanism was linked to increased apoptosis markers and decreased proliferation indices as assessed by histological analysis .
Case Study 2: Drug Development
In drug development contexts, this compound has been explored as a lead compound for creating novel anticancer agents. Modifications to its structure have led to derivatives with enhanced potency and selectivity against specific cancer types .
Properties
IUPAC Name |
[2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(15)9(7-10)8-16/h5-7,16H,8,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJWLQOUWQOHRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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